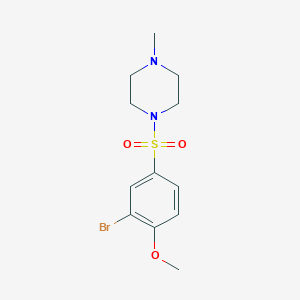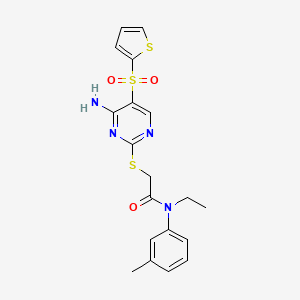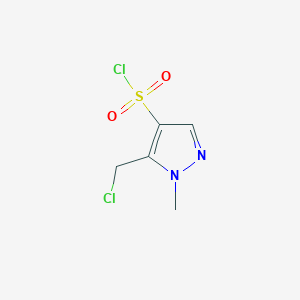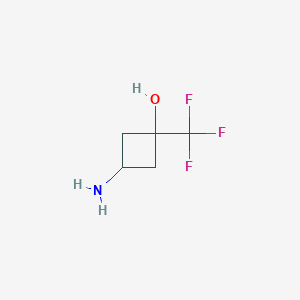
1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antioxidant Activities
Studies on bromophenol derivatives, structurally similar to "1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-methylpiperazine," isolated from the red alga Rhodomela confervoides, have indicated that these compounds possess significant antioxidant activities. These derivatives were evaluated for their free radical scavenging activity against DPPH and ABTS radicals, showing potent activities stronger than or comparable to positive controls such as butylated hydroxytoluene (BHT) and ascorbic acid. This suggests that compounds structurally related to "1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-methylpiperazine" could be excellent sources of natural antioxidants, potentially useful in preventing oxidative deterioration of food and in therapeutic contexts for diseases associated with oxidative stress (Li et al., 2011).
Photodynamic Therapy for Cancer Treatment
In another study, a new zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base was synthesized. This compound, bearing structural similarities to "1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-methylpiperazine," exhibited high singlet oxygen quantum yield and good fluorescence properties, making it a promising candidate for photodynamic therapy (PDT) applications in cancer treatment. Its notable photophysical and photochemical properties, including high singlet oxygen quantum yield and appropriate photodegradation quantum yield, are essential for Type II PDT mechanisms, highlighting its potential as an effective Type II photosensitizer for cancer therapy (Pişkin et al., 2020).
Synthesis and Characterization of Bioactive Compounds
Further research into Schiff base compounds, including N'-(2-hydroxy-3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide, a compound with structural elements similar to "1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-methylpiperazine," has revealed their potential in various biological activities. These compounds have been synthesized and characterized, showing remarkable activities in antibacterial, antifungal, antioxidant, cytotoxic, and enzymatic activities. They also demonstrated significant interaction with SS-DNA, indicating their potential for therapeutic applications and as tools in molecular biology (Sirajuddin et al., 2013).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)sulfonyl-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O3S/c1-14-5-7-15(8-6-14)19(16,17)10-3-4-12(18-2)11(13)9-10/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWORNNVFFIGUIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2661677.png)
![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide](/img/structure/B2661678.png)
![1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(phenylthio)propan-1-one](/img/structure/B2661680.png)





![1-[(2-Methyl-1,3-oxazol-5-yl)methyl]azetidin-3-amine;2,2,2-trifluoroacetic acid](/img/structure/B2661689.png)
![(4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2661690.png)